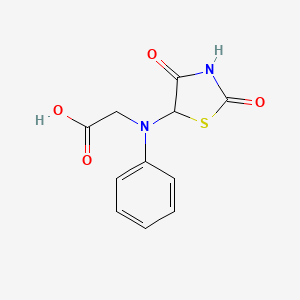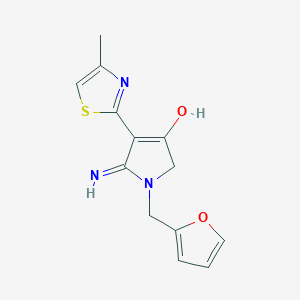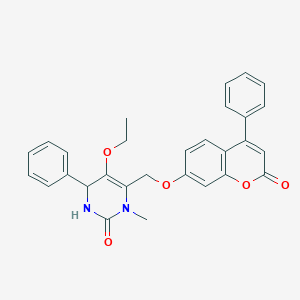![molecular formula C27H23ClN4O4S B12202607 5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12202607.png)
5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique triazatricyclo structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the triazatricyclo core: This step involves cyclization reactions under controlled conditions.
Introduction of the sulfonyl and imino groups: These functional groups are introduced through sulfonation and imination reactions, respectively.
Attachment of the phenyl and methoxyphenyl groups: These groups are added via substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and imino groups.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The sulfonyl and imino groups are likely to play key roles in these interactions, potentially binding to enzymes or receptors and modulating their activity. The exact pathways involved would depend on the specific application and target.
Properties
Molecular Formula |
C27H23ClN4O4S |
|---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C27H23ClN4O4S/c1-17-4-3-14-32-25(17)30-26-22(27(32)33)16-23(37(34,35)21-11-7-19(28)8-12-21)24(29)31(26)15-13-18-5-9-20(36-2)10-6-18/h3-12,14,16,29H,13,15H2,1-2H3 |
InChI Key |
PUZTZBCGWAKGRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7Z)-7-(2,3-dimethoxybenzylidene)-9-methyl-3-(propan-2-yl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12202530.png)

![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12202540.png)
![5-{[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12202543.png)
![6-chloro-7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12202551.png)
![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}acetamide](/img/structure/B12202558.png)


![(2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea](/img/structure/B12202569.png)

![4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B12202576.png)
![4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol](/img/structure/B12202589.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B12202593.png)
